![molecular formula C11H9Cl2NO2 B2721954 (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide CAS No. 393125-33-2](/img/structure/B2721954.png)
(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains a dichlorophenyl group, which is a common motif in many organic compounds, particularly in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving isocyanates . Isocyanates are highly reactive and can react with a wide range of nucleophiles, allowing for the construction of complex structures .
Scientific Research Applications
Molecular Structure and Electronic Properties
Research on compounds structurally related to "(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide" has delved into their molecular docking, vibrational, structural, electronic, and optical studies. A comparative analysis of such compounds using both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations has been conducted. Notably, these studies emphasize the stability of molecules arising from hyper-conjugative interactions and charge delocalization, analyzed through natural bond orbital (NBO) analysis. The dipole moment and first hyperpolarizabilities suggest these compounds as candidates for nonlinear optical materials. Additionally, their theoretical Ultraviolet–Visible spectra have been analyzed using the TD-DFT method, indicating potential applications in photodynamic therapy and materials science (Vanasundari et al., 2018).
Synthetic Applications and Biological Activity
Another aspect of research on related molecules includes the exploration of iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp^3)–H bonds with organoborates. This demonstrates the potential of such compounds in facilitating complex chemical transformations, which are crucial in the synthesis of pharmaceutically relevant molecules (Ilies et al., 2017).
Nonlinear Optical Properties and Materials Science
The first hyperpolarizability and molecular electrostatic potential analyses have been employed to understand the electronic behavior of similar compounds. Such studies provide insights into the nonlinear optical properties and the potential use of these compounds in creating advanced materials with specific electronic and optical functionalities (Raju et al., 2015).
Photocatalytic Activity for Environmental Applications
Additionally, compounds structurally similar have been synthesized and evaluated for their photocatalytic activity, demonstrating significant potential in the degradation of organic pollutants in water. This highlights their application in environmental cleanup and the development of more sustainable chemical processes (Huang et al., 2008).
properties
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6(15)8(11(14)16)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3,(H2,14,16)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGFPHBBHQUHW-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)
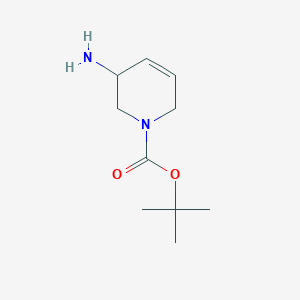
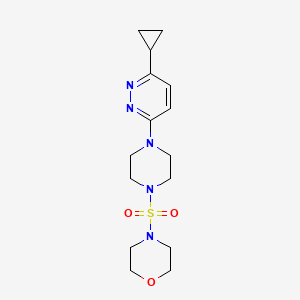
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2721879.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)

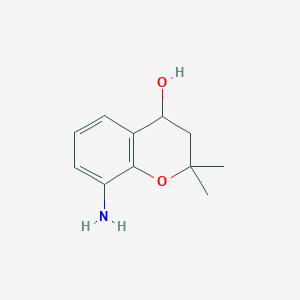
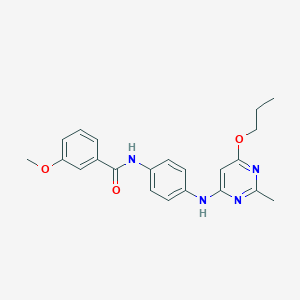
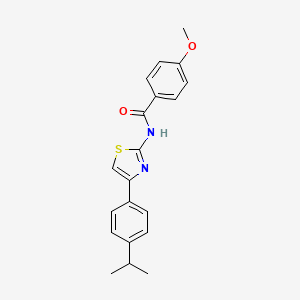
![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
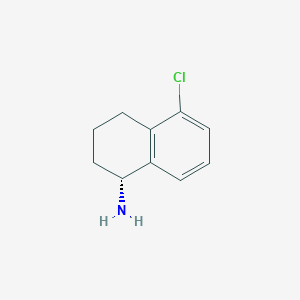
![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)